molecular formula C19H19N5O4S B608858 N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide CAS No. 1010879-39-6

N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide

Cat. No. B608858
M. Wt: 413.45
InChI Key: ATBDVMIHFKYZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAO-B ligand-1 is a selective MAO-B inhibitor.

Scientific Research Applications

Synthesis and Enzyme Inhibition

The compound N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide is structurally related to a series of indole-based hybrid oxadiazole scaffolds synthesized from 4-(1H-indol-3-yl)butanoic acid. These molecules were investigated for their inhibitory potential against the urease enzyme and showcased significant inhibition potency. The study emphasizes the synthesis process, binding analysis, and enzyme inhibition, indicating the compound's potential as a valuable therapeutic agent in drug design programs (Nazir et al., 2018).

Biological Activity of Hybrid Molecules

Another study focused on the synthesis of new hybrid molecules containing azole moieties, including the structural scaffold similar to N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide. These molecules demonstrated promising biological activities, including antimicrobial, antilipase, and antiurease activities. The research underlines the potential of these compounds in therapeutic applications (Ceylan et al., 2014).

Corrosion Inhibition Properties

The compound is structurally related to 1,3,4-oxadiazole derivatives which have been studied for their corrosion inhibition properties for mild steel in acidic environments. The research suggests the potential of these compounds in forming protective layers on metal surfaces, hinting at applications in industrial settings to mitigate corrosion (Ammal et al., 2018).

properties

CAS RN

1010879-39-6

Product Name

N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide

Molecular Formula

C19H19N5O4S

Molecular Weight

413.45

IUPAC Name

N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C19H19N5O4S/c25-18(9-8-13-12-21-15-5-2-1-4-14(13)15)20-10-11-22-29(26,27)17-7-3-6-16-19(17)24-28-23-16/h1-7,12,21-22H,8-11H2,(H,20,25)

InChI Key

ATBDVMIHFKYZOH-UHFFFAOYSA-N

SMILES

O=C(NCCNS(=O)(C1=CC=CC2=NON=C21)=O)CCC3=CNC4=C3C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MAO-B ligand1;  MAO-B ligand 1;  MAO-B ligand-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 2
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N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide
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N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 4
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N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 5
N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide

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